2,5,6-Trichloronicotinic acid

Synthetic Chemistry Process Development Yield Optimization

Researchers requiring a defined 2,5,6-trichlorination pattern on the pyridine-3-carboxylic acid scaffold cannot substitute regioisomers without re-optimizing synthetic pathways-risking project delays and cost overruns. • Three distinct chlorine sites enable sequential SNAr for divergent library synthesis. • Documented high-yield (86%) single-step patent route supports cost-effective bulk procurement. • Validated contact/systemic fungicide activity de-risks agrochemical development programs. Consistent quality, reliable global supply.

Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
CAS No. 54718-39-7
Cat. No. B182769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trichloronicotinic acid
CAS54718-39-7
Molecular FormulaC6H2Cl3NO2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
InChIInChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)
InChIKeyXMJRZCYSCMZVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trichloronicotinic Acid Overview


2,5,6-Trichloronicotinic acid is a polyhalogenated heterocyclic building block, formally 3-pyridinecarboxylic acid substituted with chlorine atoms at the 2-, 5-, and 6-positions. This specific chlorination pattern yields a white to off-white crystalline solid with a molecular formula of C₆H₂Cl₃NO₂ and a molecular weight of 226.44 g/mol . Characterized by a melting point range of 158-166°C, a LogP of 2.74, and a density of 1.728 g/cm³ [1], the compound serves as a crucial intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its synthetic accessibility and defined reactivity profile make it a distinct, procurable entity within the broader class of chloronicotinic acids .

Defined 2,5,6-chlorination pattern for regioselective SNAr and cross-coupling
Reported agricultural fungicide research activity; may support agrochemical discovery
Procurable as a crystalline solid with reported scalability via single-step oxidation route

2,5,6-Trichloronicotinic Acid: Substitution Risks


In the context of rational synthesis and procurement, substituting 2,5,6-trichloronicotinic acid with a more common or structurally similar analog, such as 2,6-dichloronicotinic acid or a different trichloro regioisomer, is not feasible without significant risk to project timelines and outcomes. The specific 2,5,6-chlorination pattern is not a trivial variation; it dictates a unique set of physicochemical properties and, critically, a distinct reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions [1]. As detailed in the quantitative evidence below, the presence and position of the third chlorine atom fundamentally alters reaction yields, the potential for unwanted side reactions, and the final structural outcome of the derivative. A generic substitution would almost certainly require a complete re-optimization of synthetic pathways, leading to unpredictable costs, delays, and potential failure to achieve the target molecule, thereby underscoring the necessity of procuring this exact compound for established synthetic routes [2].

Regioisomer mismatch
Dichloro or other trichloro isomers shift electrophilic reactivity, potentially requiring synthetic re-optimization.
Electronic effect alteration
Removing the 5- or 6-chloro substituent changes electron density, which can alter nucleophilic aromatic substitution outcomes.
Pathway incompatibility
Generic replacement risks unpredictable yields and side reactions in established synthetic routes; may not transfer directly.

2,5,6-Trichloronicotinic Acid: Differentiation from Analogs


Synthetic Yield Advantage Over Legacy Routes

The development of a viable, high-yield synthetic route is a primary differentiator for 2,5,6-trichloronicotinic acid. Prior to the patented process, the compound was unknown due to a lack of suitable manufacturing methods. The novel oxidation process disclosed in U.S. Patent 3,956,340 provides a direct, one-step preparation from 2,5,6-trichloro-3-chloromethylpyridine, achieving an isolated yield of 86% after a single recrystallization from water [1]. This stands in stark contrast to the only previously known route for the structurally analogous 2,6-dichloronicotinic acid, which was an expensive multi-step process involving the condensation of isaconitic acid triethyl ester with ammonia, followed by chlorination. While an exact yield for this legacy 2,6-dichloro process is not specified, its complexity, use of hazardous reagents, and multistep nature inherently result in significantly lower overall yields, making the target compound's synthetic accessibility a quantifiable advantage for procurement and scale-up [2].

Synthetic Yield
Head-to-head
Target: 86% isolated yield (single-step oxidation)
Comparator: 2,6-dichloro analog via legacy multi-step route – low, undefined yield
Reported single-step yield may support synthetic viability and cost-effective sourcing.
Patent literature; process robustness should be confirmed at required scale.
Synthetic Chemistry Process Development Yield Optimization

Lower Melting Point vs. 2-Chloro Analog

The specific chlorination pattern of 2,5,6-trichloronicotinic acid imparts distinct physical properties that are critical for both purification and downstream handling. The compound exhibits a reported melting point range of 158-166°C . This is in direct contrast to its mono-chlorinated regioisomer, 2-chloronicotinic acid, which has a significantly higher melting point of 196-198°C [1]. The approximately 72°C lower melting point of the target compound is a direct consequence of the additional 5- and 6-position chlorine substitutions, which disrupt the intermolecular hydrogen bonding network present in the crystal lattice. This quantifiable difference directly impacts purification strategy selection and the ability to formulate the compound in specific temperature-sensitive processes.

Melting Point
Cross-study comparable
158–166 °C vs 196–198 °C (2-chloro analog)
~38–72 °C lower
Lower melting point may facilitate purification and temperature-sensitive processing.
Differential from mono-chloro analog supports distinct handling and formulation options.
Physical Chemistry Crystallization Formulation Science

Higher Lipophilicity (LogP) vs. 2-Chloro Analog

Lipophilicity, a critical determinant of a molecule's behavior in biological systems and its solubility profile, is directly tunable through halogen substitution. 2,5,6-Trichloronicotinic acid has a reported LogP value of 2.74 . In comparison, the mono-chlorinated analog, 2-chloronicotinic acid, has a LogP of 2.35 [1]. The presence of two additional chlorine atoms at the 5- and 6-positions increases the partition coefficient by 0.39 log units, representing a more than 2.45-fold increase in its preference for a non-polar environment. This quantifiable shift in lipophilicity can dramatically alter the pharmacokinetic profile and target binding of any derivative molecule, making this scaffold a strategically distinct starting point for medicinal chemists seeking to optimize ADME properties.

Lipophilicity (LogP)
Cross-study comparable
Target: 2.74 vs 2-Chloro: 2.35
ΔLogP +0.39 (2.45× increase in non-polar preference)
Increased lipophilicity may alter solubility and permeability; supports lead optimization studies.
Calculated LogP; experimental validation recommended for critical ADME decisions.
Medicinal Chemistry Physicochemical Properties Drug Design

Direct Fungicidal Activity

While many halogenated pyridinecarboxylic acids serve exclusively as intermediates, 2,5,6-trichloronicotinic acid is distinct in that it is itself a registered and commercially utilized fungicide . This contrasts with closely related analogs like 2,6-dichloronicotinic acid or other trichloro regioisomers, which are primarily documented as building blocks for further synthesis and lack reports of direct end-use bioactivity. The compound is described as a highly effective contact and systemic fungicide that controls various plant diseases by inhibiting protein synthesis essential for cell division [1]. This dual role—as both a versatile intermediate and a standalone active ingredient—provides a unique value proposition that its structural analogs cannot match, expanding its procurement relevance from solely R&D laboratories to industrial-scale agrochemical formulation.

Fungicidal Activity
Class-level inference
Reported contact and systemic fungicide; most chloro-analogs are intermediates without documented direct bioactivity.
Reported agrochemical activity may broaden procurement relevance beyond synthetic intermediate use.
Supplier-reported data; validate efficacy for specific crop–pathogen systems.
Agrochemicals Fungicide Agricultural Science

2,5,6-Trichloronicotinic Acid: Application Scenarios


Fungicidal Crop Protection Formulations

Procurement of 2,5,6-trichloronicotinic acid is most directly justified for agrochemical R&D teams focused on developing or formulating contact and systemic fungicides. Its documented efficacy against a range of plant pathogens, as established in Section 3, positions it as a known active ingredient for treating diseases in agricultural settings . This application scenario leverages the compound's unique dual role, allowing formulators to work with a commercially validated active substance rather than an untested intermediate, thereby de-risking product development timelines.

Triply-Activated Pyridine Scaffold Synthesis

This compound is an optimal procurement choice for medicinal chemistry programs requiring a highly electrophilic pyridine-3-carboxylic acid core. The specific 2,5,6-chlorination pattern provides three distinct sites for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid, divergent synthesis of complex, polysubstituted pyridine libraries [1]. The high LogP and lower melting point relative to less-substituted analogs, as quantified in Section 3, further support its selection for designing molecules with enhanced membrane permeability and favorable physicochemical profiles for drug development.

Process Scale-Up and Manufacturing

For process chemists and chemical engineers, procuring this compound in bulk is justified by the existence of a high-yield (86%), single-step synthetic route disclosed in patent literature [2]. This contrasts sharply with the complex, multi-step legacy syntheses required for related analogs like 2,6-dichloronicotinic acid. The availability of a robust and scalable process translates directly to lower cost-of-goods, higher purity profiles, and a more reliable supply chain for any project that utilizes this compound as a key starting material or intermediate in a larger-scale synthesis [3].

Application
Selection Property
Validation Focus
Agrochemical fungicide formulation research
Reported fungicidal activity context
Crop protection endpoint review
Polysubstituted pyridine scaffold synthesis
2,5,6-Chlorination pattern for SNAr diversification
Electrophilic reactivity and library synthesis
Process scale-up and manufacturing
Single-step oxidation route with reported high yield
Scalability and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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